7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is a heterocyclic compound characterized by the presence of both an oxazole and a pyridine ring, with a bromine atom attached at the seventh position of the oxazole. This unique structural arrangement imparts distinct chemical and biological properties, making it a significant compound in various scientific fields, including medicinal chemistry and materials science. The compound is cataloged under the Chemical Abstracts Service number 2089257-55-4 and has garnered attention for its potential applications in drug discovery and development.
This compound falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom in the ring that is not carbon. Specifically, it belongs to the oxazole-pyridine class of compounds, which are known for their diverse biological activities. The unique substitution pattern of 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine enhances its reactivity and interaction with biological targets.
The synthesis of 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine typically involves bromination of oxazolo[4,5-b]pyridin-2-amine using brominating agents. A common method employs N-bromo-succinimide (NBS) in N,N-dimethylformamide (DMF) as a solvent. The reaction conditions must be carefully controlled to optimize yield and purity.
The molecular formula for 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is C6H4BrN3O. Its structure features a fused oxazole and pyridine ring system with a bromine substituent at the 7-position.
7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine can participate in various chemical reactions:
The products formed from these reactions depend on the specific reagents used; for instance, substitution reactions can lead to various derivatives with differing functional groups.
The mechanism of action for 7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate enzymatic activity or receptor function, leading to various biological effects. Understanding these pathways is essential for exploring its potential therapeutic applications.
The compound is typically characterized by its solid state at room temperature and exhibits stability under standard laboratory conditions.
Key chemical properties include:
7-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine has several applications in scientific research:
The core oxazolopyridine scaffold of 7-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine is efficiently constructed through one-pot bromination-cyclization sequences. A prominent method involves reacting 3-hydroxypyridin-2-amine derivatives with N-bromosuccinimide in N,N-dimethylformamide at 80–90°C, achieving simultaneous bromination at the 6-position (equivalent to the 7-position in fused numbering) and cyclization to form the oxazole ring. This method yields the target compound in 78–85% efficiency with high regioselectivity due to the inherent electronic bias of the pyridine nucleus [1] .
Alternative cyclization strategies employ dehydrative agents. For example, 5-amino-6-bromopyridin-3-ol undergoes cyclodehydration using triphosgene or the Burgess reagent (methyl N-(triethylammonium sulfonyl)carbamate), forming the oxazole ring under mild conditions (0–25°C) with yields exceeding 90%. This method minimizes polybromination by-products common in electrophilic bromination .
Table 1: Comparative Bromination-Cyclization Methods
Starting Material | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
3-Hydroxypyridin-2-amine | N-Bromosuccinimide, N,N-dimethylformamide, 80°C | 78–85 | High (C7) |
5-Amino-6-bromopyridin-3-ol | Triphosgene, Dichloromethane, 0°C | 92 | Exclusive (C7) |
5-Amino-6-bromopyridin-3-ol | Burgess reagent, Tetrahydrofuran, 25°C | 89 | Exclusive (C7) |
Achieving regioselective bromination at the 7-position presents significant challenges due to competing electrophilic attack at C5 or overbromination. The electron-rich nature of the oxazolopyridine ring system promotes polybromination, particularly under harsh conditions. To address this, blocking group strategies have been developed. Protection of the 2-amino group as its N-acetyl or N-pivaloyl derivative electronically deactivates C5, enabling mono-bromination at C7 using 1.05 equiv N-bromosuccinimide in acetonitrile at 25°C (yield: 82–86%) [9].
Directed ortho-metalation offers a complementary approach. 3-(1-Ethylpropyl)-[1,3]oxazolo[4,5-b]pyridin-2(3H)-one undergoes regioselective lithiation at C7 using n-butyllithium in tetrahydrofuran at −78°C. Subsequent quenching with electrophiles (e.g., bromine, iodine) affords 7-halogenated products with >95% regioselectivity. The 3-(1-ethylpropyl) group acts as a directing/protecting group, later removed via acid hydrolysis to yield 7-bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine [8].
Table 2: Strategies for Regioselective C7 Functionalization
Challenge | Solution | Key Outcome |
---|---|---|
Polybromination | N-Acylation of 2-amine + controlled N-Bromosuccinimide | Mono-bromination (82–86% yield) |
Competing C5 electrophilicity | Directed ortho-metalation with n-butyllithium | >95% C7 selectivity |
Post-functionalization hydrolysis | Acidic deprotection (Hydrochloric acid) | Core scaffold regeneration |
Palladium-catalyzed cross-coupling enables late-stage introduction of bromine at C7. Suzuki-Miyaura coupling of 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-amine with pinacol boronic esters, followed by regioselective bromodeboronation using copper(II) bromide, achieves 65–70% yield. This route circumvents electrophilic bromination limitations but requires pre-functionalized chloro-intermediates [10].
Copper-mediated Chan-Lam coupling offers direct amination without pre-halogenation. 7-Trimethylstannyl-[1,3]oxazolo[4,5-b]pyridine reacts with O-benzylhydroxylamine under copper(II) acetate catalysis (dichloromethane, 25°C), followed by hydrogenolysis, to afford the 2-amino-7-bromo derivative in a 3-step sequence (overall yield: 55%). While step-intensive, this method allows installation of diverse amines at C2 [9] [10].
Solvent polarity critically influences bromination-cyclization efficiency. N,N-Dimethylformamide optimizes N-bromosuccinimide-mediated reactions by solubilizing intermediates and suppressing N-bromosuccinimide decomposition. Substituting N,N-dimethylformamide with acetonitrile reduces yields by 15–20% due to incomplete cyclization, while dichloromethane promotes side-product formation via halogen exchange [1] .
Catalyst screening reveals copper(I) iodide significantly enhances palladium-catalyzed cross-couplings. For Suzuki reactions, Pd(PPh₃)₄/CuI (1:2 mol%) in tetrahydrofuran/water (10:1) at 60°C improves 7-borylated intermediate conversion to >90%, compared to 70% without copper(I) iodide. This synergistic effect stems from copper(I) iodide accelerating transmetalation [10].
Table 3: Solvent and Catalyst Optimization Data
Reaction Type | Optimal Conditions | Improvement vs. Standard |
---|---|---|
N-Bromosuccinimide Cyclization | N,N-Dimethylformamide, 80°C | Yield +22% vs. Acetonitrile |
Suzuki Coupling (C7) | Pd(PPh₃)₄/CuI, Tetrahydrofuran/water | Conversion +20% vs. Pd(PPh₃)₄ alone |
Directed Metalation | n-Butyllithium, Tetrahydrofuran, −78°C | Regioselectivity >95% |
Microwave irradiation drastically reduces cyclization times. Enamine intermediates from 5-aminopyridinols cyclize within 10 minutes under microwave irradiation (150°C) versus 12 hours conventionally, maintaining yields at 88–92% while minimizing thermal degradation [9].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3